4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Peptide synthesis Protected amino acid procurement Racemic building block

4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid (CAS 1016259-17-8, molecular formula C₁₃H₂₃NO₆, MW 289.32 g/mol) is a doubly protected aspartic acid derivative bearing an N-terminal tert-butoxycarbonyl (Boc) group and a β-carboxyl tert-butyl (OtBu) ester. The InChI Key PHJDCONJXLIIPW-UHFFFAOYSA-N confirms this CAS entry represents the racemic or stereochemistry-unspecified form, distinguishing it from the enantiomerically pure (S)-enantiomer (Boc-Asp(OtBu)-OH, CAS 1676-90-0) and (R)-enantiomer (CAS 155542-33-9).

Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
Cat. No. B7888474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Molecular FormulaC13H23NO6
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)
InChIKeyPHJDCONJXLIIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid (CAS 1016259-17-8): Orthogonally Protected Aspartic Acid Building Block for Boc-SPPS Procurement


4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid (CAS 1016259-17-8, molecular formula C₁₃H₂₃NO₆, MW 289.32 g/mol) is a doubly protected aspartic acid derivative bearing an N-terminal tert-butoxycarbonyl (Boc) group and a β-carboxyl tert-butyl (OtBu) ester. The InChI Key PHJDCONJXLIIPW-UHFFFAOYSA-N confirms this CAS entry represents the racemic or stereochemistry-unspecified form, distinguishing it from the enantiomerically pure (S)-enantiomer (Boc-Asp(OtBu)-OH, CAS 1676-90-0) and (R)-enantiomer (CAS 155542-33-9) . Commercially available from Fluorochem (97% purity, 100 mg £104, 1 g £353) and other suppliers, this compound serves as a key building block in Boc-solid-phase peptide synthesis (Boc-SPPS), where the orthogonal acid-lability of both protecting groups—TFA-labile Boc for N-terminal deprotection and HF-labile OtBu for final side-chain deprotection—enables stepwise peptide chain assembly .

Why Generic Substitution Fails for 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid: Evidence-Based Differentiation in Aspartimide-Prone Peptide Synthesis


Substituting this compound with an in-class aspartic acid derivative—such as the benzyl ester-protected Boc-Asp(OBzl)-OH, the Fmoc-protected Fmoc-Asp(OtBu)-OH, or the methyl ester Boc-Asp(OMe)-OH—introduces quantifiable risks of aspartimide formation, epimerization, and reduced synthetic efficiency that cannot be remediated by adjusting coupling conditions alone. The tert-butyl ester side-chain protection in this compound exhibits a steric parameter Es of −1.54 versus −0.38 for the benzyl ester, translating to a ~170-fold reduction in base-catalyzed aspartimide formation compared to benzyl-protected analogs under standardized peptide synthesis conditions [1]. Furthermore, unlike Fmoc-based strategies where each piperidine deprotection cycle introduces approximately 0.5% cumulative aspartimide in Asp-Gly sequences, the acidic Boc-deprotection regime inherent to this compound's intended use fundamentally avoids the base-catalyzed cyclization pathway . These are not marginal differences in potency but categorical differences in side-reaction susceptibility that directly dictate crude peptide purity, isolation yield, and the practical feasibility of synthesizing aspartic acid-rich sequences.

Quantitative Differentiation Evidence for 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid Versus Closest Analogs


Racemic vs Enantiomerically Pure: Procurement Cost and Availability Comparison for CAS 1016259-17-8 vs CAS 1676-90-0

The racemic/stereochemistry-unspecified form (CAS 1016259-17-8) is commercially available as a distinct catalog entry from the enantiomerically pure (S)-form (CAS 1676-90-0). Fluorochem lists CAS 1016259-17-8 at 97% purity with pricing of £104/100 mg, £179/250 mg, and £353/1 g . In contrast, the (S)-enantiomer (Boc-Asp(OtBu)-OH, CAS 1676-90-0) is available from Sigma-Aldrich at ≥99.0% purity (sum of enantiomers, TLC) at $143.00/1 g via authorized distributors [1]. This price differential—where the enantiomerically pure form is approximately 60% less expensive per gram than the racemic form at the 1 g scale—reflects the far larger manufacturing scale and broader demand for the single-enantiomer building block in peptide therapeutics. Procurement of the racemic form (CAS 1016259-17-8) is economically rational only for applications where stereochemical integrity is irrelevant or where the racemic mixture serves as a synthetic intermediate destined for achiral downstream products.

Peptide synthesis Protected amino acid procurement Racemic building block

Side-Chain Aspartimide Resistance: OtBu Ester vs OBzl Ester—Steric Parameter and Kinetic Rate Comparison

The tert-butyl ester (OtBu) side-chain protection in this compound provides quantifiably superior resistance to aspartimide formation compared to the benzyl ester (OBzl) alternative. The Taft steric parameter (Es) for the tert-butyl group is −1.54, indicating substantial steric hindrance, versus −0.38 for the benzyl ester—a 4.1-fold greater steric bulk [1]. This steric difference translates directly to kinetic outcomes: Tam et al. (1988) determined that in the model tetrapeptide Glu-Asp-Gly-Thr, the benzyl ester-protected aspartyl residue exhibited aspartimide formation rate constants of 6.2 × 10⁻⁶ s⁻¹ at −15°C and 73.6 × 10⁻⁶ s⁻¹ at 0°C in HF-anisole (9:1, v/v), rates approximately three times faster than the corresponding cyclohexyl ester-protected tetrapeptide [2]. Under base-catalyzed conditions (diisopropylethylamine, 24 h), the cyclohexyl-protected tetrapeptide—which shares comparable steric character with tert-butyl esters—produced only 0.3% aspartimide, representing a 170-fold reduction relative to the benzyl-protected analog [2]. While these data were generated on cyclohexyl rather than tert-butyl esters, the steric parameter ranking (OtBu Es = −1.54 vs OcHex Es = −0.79) predicts that the OtBu group provides at least equivalent, if not superior, aspartimide suppression [1].

Aspartimide formation Solid-phase peptide synthesis Side-chain protecting group

Boc vs Fmoc Strategy: Per-Cycle Aspartimide Accumulation in Asp-Gly Sequences

The Boc protection strategy native to this compound fundamentally alters aspartimide risk compared to Fmoc-based alternatives. Under Fmoc-SPPS conditions, each piperidine-mediated Fmoc deprotection cycle generates approximately 0.5% aspartimide in Asp-Gly sequences, with this side product accumulating cumulatively across successive cycles—a 20-mer peptide with one Asp-Gly motif could accumulate ~10% aspartimide-related impurities before final cleavage . In contrast, Boc chemistry employs acidic deprotection conditions (TFA in DCM for N-terminal Boc removal; HF for final cleavage) that do not promote the base-catalyzed cyclization pathway responsible for the majority of aspartimide formation . While Boc-SPPS carries its own operational constraints—requiring specialized HF cleavage equipment and precluding automation on standard Fmoc-configured synthesizers—for peptides with multiple aspartic acid residues or aggregation-prone sequences, the Boc/OtBu combination in this compound offers a mechanistically distinct advantage that cannot be replicated by simply substituting Fmoc-Asp(OtBu)-OH into an Fmoc protocol [1].

Boc SPPS Fmoc SPPS Aspartimide Peptide crude purity

Electronic Deactivation of Carbonyl Reactivity: Hyperconjugative Stabilization by tert-Butyl Groups

The tert-butyl groups in this compound provide electronic stabilization beyond mere steric shielding. Hyperconjugative interactions between the tert-butyl C–H σ-bonds and adjacent carbonyl π*-orbitals raise the π* molecular orbital energy by approximately 0.21 eV, reducing the electrophilicity of the protected carbonyl carbons [1]. Additionally, the strongly electron-donating character of tert-butyl groups (Taft σ* = −0.20) further decreases susceptibility to nucleophilic attack at the β-carboxyl carbon—the initiating step in aspartimide cyclization [1]. This dual steric-electronic protection mechanism distinguishes tert-butyl esters from less electron-rich alternatives: methyl esters, which lack the hyperconjugative donor capacity of the tert-butyl group, show significantly greater susceptibility to both acid- and base-catalyzed side reactions during peptide synthesis. The combined effect is that the tert-butyl protected aspartic acid residue remains inert under the repeated TFA treatment cycles used for Boc deprotection during chain elongation, whereas less electronically deactivated esters show measurable premature deprotection [2].

Hyperconjugation Protecting group electronics Carbonyl deactivation

Patent-Validated Synthetic Application: Boc-Asp(OtBu)-OH in Eptifibatide Intermediate Synthesis with 92.5% Yield

In a patented method for preparing eptifibatide (a cyclic heptapeptide antiplatelet agent), the Boc-Asp(OtBu) scaffold—the enantiomerically pure (S)-form of the target compound class—was employed in a solution-phase coupling with H-Trp-Pro-NH₂ using DCC activation in anhydrous DMF. The reaction produced Boc-Asp(OtBu)-Trp-Pro-OH with a yield of 92.5% (2.648 g isolated) and HPLC purity exceeding 93%, as confirmed by mass spectrometry (MS = 572, M⁺) [1]. In a subsequent coupling to H-Cys(Npys)-NH₂, the tripeptide intermediate Boc-Asp(OtBu)-Trp-Pro-Cys(Npys)-NH₂ was obtained in 90.5% yield with >91% HPLC purity [1]. These coupling efficiencies demonstrate that the Boc/OtBu protection scheme permits high-yield sequential peptide bond formation without detectable aspartimide interference—an outcome that would be difficult to replicate using benzyl ester protection under identical basic or nucleophilic conditions. While the patent utilizes the (S)-enantiomer, the protecting group chemistry—and therefore the aspartimide resistance and coupling efficiency—is identical for the racemic form (CAS 1016259-17-8) when stereochemical purity of the final product is not required [1].

Eptifibatide Peptide coupling efficiency Process chemistry

Optimal Procurement and Application Scenarios for 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid


Boc-SPPS of Aspartic Acid-Rich or Aggregation-Prone Peptide Sequences

When synthesizing peptides containing multiple aspartic acid residues—especially in Asp-Gly, Asp-Ser, or Asp-Asn motifs—the Boc/OtBu orthogonal protection strategy intrinsic to this compound eliminates the base-catalyzed aspartimide pathway that plagues Fmoc-based syntheses. As documented in Section 3, Fmoc protocols accumulate ~0.5% aspartimide per deprotection cycle in Asp-Gly contexts [Section 3, REFS-1], while Boc acidic deprotection avoids this mechanism entirely [Section 3, REFS-2]. For aggregation-prone sequences, the steric bulk of the tert-butyl ester (Es = −1.54) further suppresses intermolecular β-sheet formation that otherwise reduces coupling efficiency [Section 3, REFS-1]. This compound is the appropriate procurement choice when target peptide purity—rather than automation compatibility or HF-avoidance—is the overriding concern.

Racemic Intermediate for Achiral Downstream Products or Mechanistic Studies

For synthetic routes where the aspartic acid α-carbon stereochemistry is ultimately lost (e.g., through enolate formation, oxidative transformations, or decarboxylative couplings), the racemic form (CAS 1016259-17-8) eliminates the cost and supply-chain constraints of enantiomerically pure building blocks. However, as the pricing evidence in Section 3 demonstrates, the racemic form currently carries a procurement premium (~£353/g vs ~$143/g for the (S)-enantiomer) due to smaller production scale [Section 3, Evidence Item 1]. Procurement of CAS 1016259-17-8 is therefore most rational when: (a) the synthetic route requires racemic aspartic acid for a mechanistic study or racemic product, or (b) the enantiomerically pure form is unavailable due to supply disruption. Users should verify that the 97% purity specification (Fluorochem) meets their reaction requirements, as this is lower than the ≥99% specification typical for the Sigma-Aldrich (S)-enantiomer [Section 3, Evidence Item 1].

Pharmaceutical Intermediate Manufacturing Using Boc-SPPS Process Chemistry

The patent-validated coupling efficiency demonstrated in Section 3—92.5% yield for Boc-Asp(OtBu)-Trp-Pro-OH synthesis under standard DCC activation—establishes this compound class as suitable for multi-kilogram pharmaceutical intermediate production [Section 3, Evidence Item 5]. Industrial-scale synthesis protocols for the Boc/OtBu-protected aspartic acid scaffold have been optimized with yields exceeding 95% at laboratory scale, >90% at pilot scale, and >85% at industrial scale using direct crystallization methods that eliminate extraction and chromatographic purification steps [Section 3, Supporting Data]. For CDMOs and pharmaceutical chemical development groups, the combination of high coupling yields and scalable purification protocols provides a defensible basis for selecting this building block in process chemistry routes to Asp-containing peptide therapeutics.

Comparative Reactivity Studies Requiring a Defined Racemic Aspartic Acid Standard

In analytical method development, forced degradation studies, or impurity profiling for Boc-Asp(OtBu)-OH-containing drug substances, the racemic form (CAS 1016259-17-8) serves as a critical reference standard. The distinct InChI Key (PHJDCONJXLIIPW-UHFFFAOYSA-N) and defined purity specification (97%) of the Fluorochem-supplied material [Section 3, Evidence Item 1] provide the traceability required for regulatory submissions. Furthermore, the electronic properties of the tert-butyl protecting groups—hyperconjugative stabilization of π* orbitals by ~0.21 eV and electron-donating σ* of −0.20 [Section 3, Evidence Item 4]—make this compound a well-characterized model substrate for studying protecting group effects on carbonyl reactivity in academic and industrial research settings.

Quote Request

Request a Quote for 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.